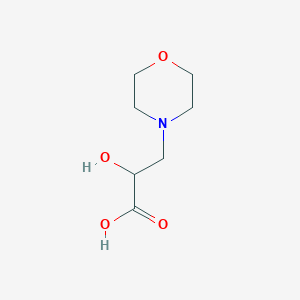

2-Hydroxy-3-(morpholin-4-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-hydroxy-3-morpholin-4-ylpropanoic acid |

InChI |

InChI=1S/C7H13NO4/c9-6(7(10)11)5-8-1-3-12-4-2-8/h6,9H,1-5H2,(H,10,11) |

InChI Key |

XGLLRUJTMQIUHX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxy 3 Morpholin 4 Yl Propanoic Acid and Its Analogues

Chemo- and Regioselective Synthetic Approaches

The construction of the 2-hydroxy-3-(morpholin-4-yl)propanoic acid scaffold requires the careful and selective introduction of three distinct functional groups: a morpholine (B109124), a hydroxyl group, and a carboxylic acid. Chemo- and regioselective strategies are paramount to avoid unwanted side reactions and to ensure the correct constitutional isomer is formed.

Strategies for Carbon-Carbon Bond Formation in Propanoic Acid Derivatives

The formation of the propanoic acid backbone is a fundamental step in the synthesis of the target molecule. While not always the first step, establishing the three-carbon chain with appropriate handles for further functionalization is crucial. Classical methods for carbon-carbon bond formation, such as aldol (B89426) reactions and Michael additions, can be adapted for this purpose. For instance, an aldol condensation between a protected glycolate (B3277807) equivalent and formaldehyde (B43269) or a suitable one-carbon electrophile could establish the C2-C3 bond, followed by manipulation of the functional groups.

More advanced methods may involve catalytic approaches. For example, the hydroformylation of a suitably substituted alkene could introduce a formyl group that can then be oxidized to a carboxylic acid. However, for a molecule like this compound, it is often more efficient to start with a precursor that already contains the three-carbon chain, such as derivatives of acrylic acid or glyceric acid, and then introduce the morpholine and hydroxyl functionalities.

Integration of the Morpholine Moiety into the Propanoic Acid Backbone

The introduction of the morpholine group at the C3 position can be achieved through several reliable methods, with the choice of strategy often depending on the nature of the starting materials.

Nucleophilic Ring-Opening of Epoxides: A highly effective and regioselective method involves the nucleophilic attack of morpholine on a 2,3-epoxypropanoic acid derivative, such as a glycidic ester. This reaction proceeds via an SN2 mechanism, where morpholine attacks the less sterically hindered terminal carbon (C3) of the epoxide ring. This approach is advantageous as it simultaneously establishes the C3-N bond and generates the hydroxyl group at C2 with a defined relative stereochemistry (anti-disposed).

| Starting Material | Reagent | Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Methyl 2,3-epoxypropanoate | Morpholine | Ethanol, Reflux | Methyl 2-hydroxy-3-(morpholin-4-yl)propanoate | 85-95% |

| Ethyl glycidate | Morpholine | Isopropanol, 80 °C | Ethyl 2-hydroxy-3-(morpholin-4-yl)propanoate | 80-90% |

Aza-Michael Addition: Another powerful strategy is the conjugate (aza-Michael) addition of morpholine to an α,β-unsaturated carbonyl compound. researchgate.net A suitable substrate would be a derivative of 2-propenoic acid, such as methyl acrylate (B77674). This reaction is typically base-catalyzed and results in the formation of the C3-N bond. If the starting acrylate does not already possess the hydroxyl group at C2, it must be introduced in a subsequent step.

Introduction of the Hydroxyl and Carboxylic Acid Functionalities

As mentioned, the ring-opening of a glycidic ester with morpholine directly installs the hydroxyl group at the C2 position. The carboxylic acid is typically present in a protected form, such as an ester, which can be hydrolyzed in a final step under acidic or basic conditions to yield the desired product.

Alternatively, if an aza-Michael addition approach is used with a substrate like methyl acrylate, the hydroxyl group needs to be introduced subsequently. This can be achieved through α-hydroxylation of the resulting β-amino ester. This transformation can be accomplished using various oxidizing agents, such as molecular oxygen in the presence of a strong base or via the use of molybdenum-based reagents.

The carboxylic acid functionality is most commonly generated through the hydrolysis of a corresponding ester. This is a robust and high-yielding reaction, typically achieved by treatment with aqueous sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers. The biological activity of such molecules is often dependent on their absolute stereochemistry, making stereoselective synthesis a critical aspect of their preparation.

Enantioselective Pathways for Chiral Purity (e.g., as seen in 3-aryl-2-hydroxy propanoic acid derivatives)

Drawing parallels from the well-established synthesis of enantiomerically pure 3-aryl-2-hydroxy propanoic acid derivatives, several strategies can be envisioned for the asymmetric synthesis of the target molecule. ambeed.com

Use of Chiral Starting Materials: One of the most straightforward approaches is to begin with a chiral precursor that already contains the desired stereochemistry. For example, the ring-opening of an enantiomerically pure glycidic ester (e.g., (R)- or (S)-methyl glycidate) with morpholine would directly lead to the corresponding enantiomer of methyl 2-hydroxy-3-(morpholin-4-yl)propanoate.

Chiral Resolution: If the synthesis results in a racemic mixture, the enantiomers can be separated through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or a chiral acid. The resulting diastereomers, having different physical properties, can then be separated by crystallization. For a carboxylic acid like the target molecule, chiral amines such as brucine, strychnine, or (R)- or (S)-1-phenylethylamine are commonly used.

Another method for resolution is through enzymatic catalysis. Lipases are particularly effective at resolving racemic mixtures of esters or alcohols through enantioselective hydrolysis or transesterification. For instance, a lipase (B570770) could selectively hydrolyze one enantiomer of a racemic ester of this compound, allowing for the separation of the unreacted ester and the hydrolyzed acid. nih.gov

| Resolution Method | Racemic Substrate | Resolving Agent/Enzyme | Separated Products |

|---|---|---|---|

| Diastereomeric Salt Formation | (±)-2-Hydroxy-3-(morpholin-4-yl)propanoic acid | (R)-1-Phenylethylamine | Diastereomeric salts |

| Enzymatic Hydrolysis | (±)-Methyl 2-hydroxy-3-(morpholin-4-yl)propanoate | Lipase (e.g., Candida antarctica lipase B) | (S)-acid and (R)-ester |

Diastereoselective Synthesis Considerations for Morpholine-Substituted Propanoic Acids

When a molecule contains two or more stereocenters, the control of diastereoselectivity becomes crucial. While the parent this compound has only one stereocenter, its derivatives or synthetic intermediates may have multiple chiral centers. For instance, if a chiral morpholine derivative were used, or if a substituent were present on the propanoic acid backbone, diastereomers would be formed.

Diastereoselective synthesis can be achieved by using a chiral auxiliary. For example, a chiral auxiliary attached to an acrylate substrate could direct the Michael addition of morpholine to one face of the molecule, thereby creating a new stereocenter with a specific configuration relative to the auxiliary. Evans oxazolidinones are well-known chiral auxiliaries that have been successfully used in diastereoselective aldol and Michael addition reactions to generate β-amino acids. nih.gov

Similarly, in the ring-opening of a chiral epoxide, if the nucleophile (morpholine) were also chiral, a diastereomeric mixture of products would be obtained. The degree of diastereoselectivity would depend on the steric and electronic matching between the epoxide and the nucleophile.

Methods for Racemic Mixture Resolution (e.g., for 3-aryl-2-hydroxy propanoic acid)

The synthesis of 2-hydroxy-3-substituted propanoic acids often results in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers, a process known as resolution, is critical as they typically exhibit different pharmacological activities. libretexts.org For structurally related compounds like 3-aryl-2-hydroxy propanoic acids, several resolution strategies have been developed.

One common approach is classical resolution , which involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization. After separation, the pure enantiomers of the original acid can be recovered by treating the diastereomeric salts with a strong acid. libretexts.org

Preferential crystallization is another technique that has been successfully applied. This method involves seeding a supersaturated solution of a racemic compound that exists as a conglomerate (a mechanical mixture of enantiomeric crystals) with crystals of one pure enantiomer. This seeding can induce the crystallization of just that enantiomer, leaving the other in the solution. libretexts.orgnih.gov For instance, the hydrochloride salt of threo-2-amino-3-hydroxy-3-phenylpropanoic acid has been resolved using this method, achieving high optical purities. nih.gov

Kinetic resolution represents a dynamic approach where one enantiomer of the racemate reacts at a faster rate with a chiral reagent or catalyst than the other. urfu.ru This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. urfu.ru This has been demonstrated in the acylation of racemic amines with chiral 2-aryloxy acyl chlorides and in the esterification of racemic 2-aryl-2-fluoropropanoic acids using a chiral acyl-transfer catalyst. urfu.rumdpi.com An advantage of this approach is the potential for regeneration and reuse of the chiral resolving agents. urfu.ru

Alternatively, methods are being developed to synthesize chirally pure compounds directly, thereby avoiding a resolution step altogether. Such processes are often more cost-effective and efficient for large-scale production. google.com

| Resolution Method | Principle | Example Application |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., crystallization). libretexts.org | Reaction of racemic 1-phenyl-2-propanamine with (+)-tartaric acid to form separable diastereomeric salts. libretexts.org |

| Preferential Crystallization | Seeding a supersaturated solution of a racemic conglomerate with a pure enantiomer crystal to induce crystallization of that enantiomer. nih.gov | Resolution of (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride. nih.gov |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst, leading to separation of unreacted substrate and product. urfu.ru | Resolution of racemic 2-aryloxy propionyl chlorides using an enantiopure amine. urfu.ru |

Derivatization and Structural Modification Strategies

Derivatization and structural modification are key strategies in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. For this compound and its analogues, modifications can be targeted at the carboxylic acid group, the morpholine ring, or the propanoic acid backbone.

Esterification and Amidation Reactions of this compound Derivatives

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation. These reactions can modulate properties such as solubility, stability, and cell permeability.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uk This reversible reaction, known as Fischer esterification, can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. chemguide.co.ukmasterorganicchemistry.com For 2-hydroxycarboxylic acids, selective esterification of the carboxyl group over the hydroxyl group is often desired. Specific catalysts and reagents have been developed to enhance this selectivity. For example, tetramethoxysilane (B109134) (TMOS) has been shown to act as a catalyst for the selective methylation of 2-hydroxycarboxylic acids in methanol (B129727) at room temperature. nih.gov

Amidation , the formation of an amide from the carboxylic acid and an amine, is a fundamental reaction in the synthesis of many pharmaceuticals. Direct amidation requires harsh conditions to remove the water byproduct. mdpi.com Modern methods often employ coupling reagents to facilitate the reaction under milder conditions. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been used to prepare esters and amides at room temperature. organic-chemistry.org Catalytic methods using boronic acid derivatives have also proven effective for the amidation of α-hydroxy acids. mdpi.com

Modifications of the Morpholine Ring System in Propanoic Acid Analogues

The morpholine ring is a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical properties and its ability to improve the pharmacokinetic profile of drug candidates. nih.govresearchgate.netnih.gov Modifications to this ring system in analogues of this compound can be used to explore structure-activity relationships (SAR) and fine-tune biological activity. nih.gove3s-conferences.org

Strategies for modifying the morpholine ring include:

Substitution on the ring carbons: Introducing alkyl or other functional groups at the C-2, C-3, C-5, or C-6 positions of the morpholine ring can influence the molecule's conformation and interaction with biological targets. The introduction of an alkyl group at the C-3 position, for instance, has been shown to increase anticancer activity in some series. e3s-conferences.org

N-Oxidation: Conversion of the morpholine nitrogen to an N-oxide can alter the polarity and metabolic stability of the compound.

The morpholine moiety is often incorporated into molecules to enhance potency, act as a scaffold, or modulate pharmacokinetic and pharmacodynamic properties. nih.govacs.org Its weak basicity and flexible conformation allow it to participate in various molecular interactions. nih.gov

Diversification at the Propanoic Acid Backbone and Side Chains

Systematic modification of the propanoic acid core and its side chains is a crucial strategy for exploring the chemical space around the parent compound. For this compound, this involves altering the length of the alkyl chain, the nature of the substituents, and their stereochemistry.

Key diversification strategies include:

Varying the C3-substituent: The morpholinomethyl group at the C-3 position can be replaced with other functional groups. For example, introducing an aryl group at this position, as in 2-hydroxy-3-morpholin-4-yl-3-phenylpropanoic acid, can introduce new interactions with biological targets. chemsynthesis.com

Modifying the C2-substituent: The hydroxyl group at C-2 is critical for the compound's classification as an α-hydroxy acid. This group can be acylated or alkylated to produce prodrugs or analogues with different properties.

Altering the Carbon Backbone: The three-carbon propanoic acid chain can be shortened to an acetic acid derivative or lengthened to a butanoic acid derivative, changing the spatial relationship between the carboxylic acid and the morpholine ring.

Introducing Halogens: Halogenation, such as the introduction of a bromine atom at the α-position (C-2), can alter the reactivity and biological activity of the molecule. researchgate.net

The following table showcases a variety of substituted propanoic acids, illustrating the potential for diversification at the backbone and side chains.

| Compound Name | Structural Modification from Parent Compound |

| 2-hydroxy-3-morpholin-4-yl-3-phenylpropanoic acid chemsynthesis.com | Phenyl group added at C3 |

| 2-bromo-3-(morpholin-4-yl)propionic acid ester researchgate.net | Hydroxyl at C2 replaced with Bromine; Carboxylic acid is esterified |

| 2-(4-hydroxyphenoxy)propanoic acid prepchem.com | Morpholinomethyl group at C3 replaced with a 4-hydroxyphenoxy group |

| 3-((4-hydroxyphenyl)amino)propanoic acid nih.gov | C2-hydroxyl is absent; Morpholine at C3 is replaced with a (4-hydroxyphenyl)amino group |

| 2-(Benzofuran-2-yl)propanoic acid nih.gov | C2-hydroxyl is absent; Morpholinomethyl at C3 is replaced with a Benzofuran-2-yl group |

Green Chemistry Principles and Sustainable Synthetic Routes

Applying green chemistry principles to the synthesis of this compound and its analogues is essential for minimizing environmental impact and improving safety and efficiency. This involves developing synthetic routes that reduce waste, avoid hazardous reagents, and utilize renewable resources.

A key focus is the synthesis of the morpholine ring itself, a common heterocycle in pharmaceuticals. chemrxiv.orgnih.govchemrxiv.org Traditional methods for synthesizing morpholines from 1,2-amino alcohols can be inefficient. nih.govchemrxiv.org A greener, high-yielding protocol has been developed using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.govchemrxiv.org This one or two-step, redox-neutral process offers significant environmental and safety benefits over older, multi-step methods that use reagents like chloroacetyl chloride and require hydride reductions. chemrxiv.org

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even specialized green solvents is a primary goal. For example, N-formylmorpholine has been investigated as a non-toxic, non-corrosive, and chemically stable green solvent for organic reactions. ajgreenchem.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. This includes the use of biocatalysts (enzymes), which can offer high selectivity and operate in aqueous media.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources. For instance, there is significant research into producing 3-hydroxypropanoic acid, a valuable platform chemical, from the fermentation of glycerol, a byproduct of biodiesel production. nih.gov This biotechnological approach offers a sustainable alternative to petroleum-based syntheses. nih.gov

By integrating these principles, such as a green synthesis of the morpholine precursor followed by enzymatic or catalytic steps to build the final molecule, the environmental footprint of producing this compound can be significantly reduced.

Computational Chemistry and Theoretical Studies of 2 Hydroxy 3 Morpholin 4 Yl Propanoic Acid and Its Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are pivotal in medicinal chemistry for predicting the efficacy of new drug candidates and for optimizing lead compounds. For 2-Hydroxy-3-(morpholin-4-yl)propanoic acid and its derivatives, QSAR/QSPR studies would aim to establish a mathematical relationship between their molecular descriptors and a specific biological endpoint or physical property.

Hypothetical QSAR/QSPR Model Development:

A typical workflow for developing a QSAR/QSPR model for a series of this compound derivatives would involve:

Data Set Curation: A dataset of derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) or properties (e.g., solubility, melting point) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to create a model that links the descriptors to the observed activity or property.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

Key Molecular Descriptors and Research Findings from Related Compounds:

While direct studies on this compound are scarce, research on related structures provides insights into the descriptors that are likely to be influential.

For instance, a study on the antimicrobial activity of a series of 2-hydroxypropanoic acid derivatives revealed the importance of topological parameters. nih.gov Specifically, the Kier's valence second-order molecular connectivity index (²χv) was found to be a key descriptor in describing the antimicrobial activities of the synthesized compounds. nih.gov This suggests that the branching and connectivity of atoms within the propanoic acid backbone and its substituents are critical for this particular biological activity.

In another relevant study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants, several molecular descriptors were identified as having a significant impact on antioxidant activity. chemsynthesis.comresearchgate.net The QSAR analysis indicated that antioxidant activity increases with:

A decrease in molecular area, volume, lipophilicity, and polarization. chemsynthesis.comresearchgate.net

An increase in the magnitude of the dipole moment. chemsynthesis.comresearchgate.net

An increase in the energy of the bonds and inter-nuclear interactions. chemsynthesis.comresearchgate.net

An increase in the charge on the morpholine (B109124) cycle's oxygen atom and a decrease in the charge on the sulfur atom of the thiazole (B1198619) ring. chemsynthesis.comresearchgate.net

These findings suggest that for derivatives of this compound, both steric and electronic properties would be crucial in determining their biological activities. The morpholine ring, in particular, is highlighted as a key contributor through its influence on electronic properties.

Illustrative Data for QSAR/QSPR Modeling:

To construct a QSAR/QSPR model, a table of molecular descriptors for a series of compounds would be generated. Below is a hypothetical and illustrative table of descriptors that could be calculated for this compound and its potential derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| This compound | 175.18 | -1.5 | 72.9 | 2 | 4 |

| Derivative A (e.g., methyl ester) | 189.21 | -0.9 | 63.7 | 1 | 4 |

| Derivative B (e.g., amide) | 174.20 | -1.8 | 93.1 | 2 | 4 |

This table is for illustrative purposes and the derivative data are hypothetical.

Further QSAR studies on propionic acid derivatives have demonstrated the importance of topological parameters like Kier's alpha first-order shape index (κα₁) and the valence first-order molecular connectivity index (¹χv) in governing their antimicrobial activities. nih.gov

Role in Drug Discovery and Pharmaceutical Development

Intermediate in Pharmaceutical Synthesis

As a chemical intermediate, 2-Hydroxy-3-(morpholin-4-yl)propanoic acid serves as a foundational element for constructing more complex active pharmaceutical ingredients (APIs). Its bifunctional nature allows it to be incorporated into larger molecules through various chemical reactions.

Precursor in Complex Drug Molecule Synthesis

This compound is a key precursor in the synthesis of advanced drug molecules, including certain cardiovascular drugs and metabolic modulators. A notable example is its connection to the synthesis of landiolol (B1674458), an ultra-short-acting, highly cardioselective beta-1 adrenergic receptor antagonist. The synthesis of landiolol involves the assembly of several key fragments, and the core structure of a hydroxypropanoic acid linked to a morpholine-containing moiety is central to the final molecule's architecture. google.comchemicalbook.com The process often involves reacting a precursor molecule with a morpholine-containing amine in a nucleophilic ring-opening process to build the characteristic side chain of landiolol. chemicalbook.comnewdrugapprovals.org The structural elements of this compound are representative of the building blocks required for creating the pharmacologically active components of such drugs.

Building Block for Medicinal Chemistry Scaffolds

The morpholine (B109124) ring is considered a "privileged structure" in medicinal chemistry. researchgate.net It is found in numerous approved drugs and is frequently used by chemists to improve a compound's physicochemical and metabolic properties. researchgate.netpharmaceutical-business-review.com The morpholine moiety can enhance aqueous solubility, modulate lipophilicity, and often imparts metabolic stability. enamine.netnih.gov

This compound serves as an exemplary building block for creating novel medicinal chemistry scaffolds. csmres.co.uk By incorporating this compound, chemists can introduce the beneficial morpholine ring along with other functional groups that can be modified to fine-tune a drug candidate's interaction with its biological target. nih.gov The presence of the morpholine group is often associated with improved pharmacokinetic profiles. researchgate.netpharmaceutical-business-review.com

| Property | Contribution in Drug Design | Reference |

|---|---|---|

| Physicochemical Properties | Can improve solubility and modulate lipophilicity. | researchgate.netnih.gov |

| Metabolic Stability | Often more resistant to metabolic degradation compared to other amines. | pharmaceutical-business-review.comenamine.net |

| Biological Activity | Integral component of the pharmacophore for various enzyme inhibitors and receptors. | researchgate.net |

| Synthetic Accessibility | The morpholine ring is a versatile and readily accessible synthetic building block. | researchgate.net |

Metabolite Identification and Metabolic Pathway Elucidation

Understanding how a drug is transformed within the body (biotransformation) is critical for its development. Structurally related compounds to this compound play a key role in these investigations.

Investigation of Biotransformation Pathways

The metabolism of the drug landiolol provides a clear example of this compound's relevance. Landiolol is rapidly metabolized in the plasma by esterases, which hydrolyze its ester group. wikipedia.orgnih.govmdpi.com This hydrolysis results in the formation of an inactive carboxylic acid metabolite, known as M1. drugbank.comresearchgate.net This primary metabolite, explicitly named 3-{4-[(S)-2-hydroxy-3-(2-morpholinocarbonylamino)ethylamino]propoxy}phenylpropionic acid, retains the core structure of a hydroxypropanoic acid derivative with a complex morpholine-containing side chain. nih.gov Studying such metabolites is crucial for understanding the drug's short duration of action and pharmacokinetic profile. nih.govpatsnap.com The simpler structure of this compound serves as a reference or model for the types of chemical entities produced during the biotransformation of more complex drugs containing similar structural motifs.

Role as Drug Impurities or Degradation Products

During the synthesis and storage of pharmaceutical products, impurities and degradation products can form. For landiolol, hydrolysis of the ester linkage is a primary degradation pathway, which can occur under both acidic and basic conditions. google.com This process leads to the formation of the same carboxylic acid metabolite (M1) that is observed in biotransformation studies. synzeal.compharmaffiliates.com This degradation product is therefore a known impurity that must be monitored and controlled to ensure the quality and stability of the final drug product. guidechem.comgoogle.com The chemical name for a significant landiolol impurity is (S)-3-(4-(2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoic acid. synzeal.compharmaffiliates.com The identification and synthesis of reference standards for such impurities, which are structurally analogous to this compound, are essential for developing analytical methods to ensure drug purity.

| Compound Type | Name/Identifier | Formation Pathway | Significance | Reference |

|---|---|---|---|---|

| Metabolite | M1 (Carboxylic Acid Component) | Ester hydrolysis by pseudocholinesterases and carboxylesterases. | Pharmacologically inactive; contributes to the short half-life of landiolol. | wikipedia.orgdrugbank.comfda.gov |

| Metabolite | M2 | Further β-oxidation of M1. | Negligible pharmacological activity. | wikipedia.org |

| Impurity / Degradation Product | (S)-3-(4-(2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoic Acid | Hydrolysis of the ester group in the landiolol molecule. | A known process-related impurity and degradation product that must be controlled. | google.comsynzeal.compharmaffiliates.com |

Scaffold Optimization in Lead Generation

In the early stages of drug discovery, a "lead" compound is identified that has some desired biological activity but requires modification to improve its properties. This process is known as lead optimization. Building blocks like this compound are valuable tools in this phase.

By strategically incorporating this scaffold, medicinal chemists can systematically alter the properties of a lead compound. The morpholine group can be used to enhance potency, improve pharmacokinetic/pharmacodynamic (PK/PD) properties, and increase metabolic stability. nih.gov The carboxylic acid and hydroxyl groups provide additional points for chemical modification, allowing for the exploration of a wide range of structural variations. This systematic approach enables the fine-tuning of a molecule to achieve the optimal balance of efficacy, selectivity, and drug-like properties required for a successful pharmaceutical candidate. researchgate.net

Design of Next-Generation Analogues for Enhanced Bioactivity (e.g., morpholine-containing arylideneimidazolones)

The pursuit of new antimicrobial agents has led researchers to explore novel chemical scaffolds that can overcome existing resistance mechanisms. One such class of compounds is the morpholine-containing 5-arylideneimidazolones, which have been investigated as potential antibiotic adjuvants. researchgate.net These molecules are designed to enhance the efficacy of existing antibiotics, particularly against multidrug-resistant (MDR) bacteria.

While this compound is not a direct precursor in the ring-forming step of the arylideneimidazolone core, its structural motifs are integral to the synthesis of the morpholine-containing amine reagents required for their elaboration. The synthesis of these complex molecules is a multi-step process that often begins with the formation of an imidazolone (B8795221) or thiazolidinone ring, followed by the introduction of various substituents to modulate their biological activity. sci-hub.se The morpholine-containing side chains, which are crucial for the bioactivity of the final compounds, can be synthesized from precursors like this compound.

A series of new morpholine-containing 5-arylideneimidazolones have been synthesized and evaluated for their ability to enhance the activity of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In these analogues, the morpholine ring is strategically positioned to interact with bacterial targets. Molecular modeling studies have suggested that these compounds may act by interacting with the allosteric site of penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in MRSA. researchgate.net

The bioactivity of these next-generation analogues is highly dependent on the nature and position of the substituents on the arylidene and imidazolone rings, as well as the specific morpholine-containing fragment. For instance, certain derivatives have demonstrated a significant reduction in the minimum inhibitory concentration (MIC) of oxacillin against MRSA strains. researchgate.net The 4-phenylbenzylidene derivative, in particular, has shown a "dual-action" by also inhibiting the AcrAB-TolC efflux pump in Klebsiella aerogenes, another mechanism of antibiotic resistance. researchgate.net

| Compound | Description | Observed Bioactivity |

|---|---|---|

| Morpholine-containing 5-arylideneimidazolone (general structure) | A class of synthetic compounds investigated as antibiotic adjuvants. | Enhancement of antibiotic activity against MDR bacteria. researchgate.net |

| 4-Phenylbenzylidene derivative | A specific analogue with a 4-phenylbenzylidene substituent. | Significant reduction of oxacillin MIC in MRSA; inhibition of AcrAB-TolC efflux pump in K. aerogenes. researchgate.net |

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) is a powerful paradigm in modern drug discovery that utilizes the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity. nih.govnih.gov The morpholine moiety is a highly valued fragment in SBDD due to its unique combination of properties. It has a well-balanced lipophilic-hydrophilic profile, and its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's binding pocket. sci-hub.senih.gov

This compound represents an ideal starting scaffold for SBDD campaigns. Its three key functional groups—the morpholine ring, the hydroxyl group, and the carboxylic acid—provide a rich set of pharmacophoric features and handles for synthetic modification. These groups can be strategically utilized to probe the binding site of a target protein and establish key interactions that drive potency and selectivity.

In the context of SBDD, the morpholine ring of a ligand can engage in several types of interactions within a protein's active site:

Hydrogen Bonding: The oxygen atom of the morpholine ring is a competent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors such as the backbone N-H groups of amino acids like valine in the ATP-binding site of PI3K kinases. sci-hub.se

Hydrophobic Interactions: The cyclic system of the morpholine ring, although containing heteroatoms, can participate in hydrophobic interactions with nonpolar residues in the binding pocket. sci-hub.se

Improved Pharmacokinetics: The inclusion of a morpholine moiety often leads to improved pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, which are critical for the development of a successful drug candidate. researchgate.netenamine.net

Molecular docking and dynamics simulations are integral tools in SBDD that allow for the computational prediction of how a ligand will bind to its target. nih.gov For instance, in the design of inhibitors for bovine carbonic anhydrase-II, molecular docking studies of morpholine-derived thiazoles have elucidated the specific interactions between the morpholine moiety and amino acid residues within the enzyme's active site, including polar and hydrophobic contacts. nih.gov

The versatility of this compound as a building block allows for its incorporation into a diverse range of molecular architectures, guided by the principles of SBDD. By systematically modifying the core structure and exploring its interactions with a target protein, medicinal chemists can design next-generation analogues with enhanced bioactivity and drug-like properties.

| Compound Name |

|---|

| This compound |

| Morpholine |

| 5-Arylideneimidazolone |

| Oxacillin |

| Thiazolidinone |

| Imidazolidinone |

| 4-Phenylbenzylidene |

| Thiazole (B1198619) |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques in Structural Elucidation (e.g., for morpholine-containing derivatives)nih.gov

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed mapping of the molecular skeleton. nih.gov

For 2-Hydroxy-3-(morpholin-4-yl)propanoic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring and the propanoic acid chain. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring typically appear as multiplets due to complex spin-spin coupling. nih.govresearchgate.net The protons of the propanoic acid backbone, specifically the CH group attached to the hydroxyl and the CH₂ group adjacent to the morpholine nitrogen, would also exhibit characteristic chemical shifts and coupling patterns.

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronegativity of neighboring atoms. For instance, the carbonyl carbon of the carboxylic acid would appear at a significantly downfield shift (typically 170-185 ppm). The carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms would also have characteristic shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and molecular environments.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 (-COOH) | - | ~175-180 | Carboxylic acid carbonyl carbon. |

| C2 (-CHOH) | ~4.0-4.5 | ~70-75 | Methine proton adjacent to hydroxyl and carboxyl groups. |

| C3 (-CH₂-N) | ~2.5-3.0 | ~60-65 | Methylene (B1212753) protons adjacent to the morpholine nitrogen. |

| Morpholine (-N-CH₂-) | ~2.4-2.8 | ~50-55 | Protons on carbons adjacent to nitrogen. |

| Morpholine (-O-CH₂-) | ~3.6-3.8 | ~65-70 | Protons on carbons adjacent to oxygen. |

| -OH (Alcohol) | Variable | - | Chemical shift is dependent on solvent and concentration. |

| -COOH (Acid) | Variable, broad | - | Chemical shift is dependent on solvent and concentration. |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent molecule, which allows for the determination of its molecular formula. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the loss of water (H₂O, 18 Da) from the hydroxyl group, and cleavage of the morpholine ring or the propanoic acid side chain. The most stable fragment often forms the base peak in the spectrum. docbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Molecular Weight of C₇H₁₃NO₄ is 175.18 g/mol .

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 175 | [C₇H₁₃NO₄]⁺ | Molecular Ion (M⁺) |

| 157 | [M - H₂O]⁺ | Loss of water from the hydroxyl group. |

| 130 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |

| 100 | [C₅H₁₀NO]⁺ | Fragment containing the morpholine ring after side-chain cleavage. |

| 86 | [C₄H₈N]⁺ | Cleavage yielding the morpholinomethyl cation. |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds.

The carboxylic acid O-H stretch would appear as a very broad band in the region of 2500-3300 cm⁻¹. docbrown.info The alcohol O-H stretch would also be present in this region. The C=O stretch of the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretches from the ether in the morpholine ring, the alcohol, and the carboxylic acid would appear in the fingerprint region between 1000 and 1300 cm⁻¹. docbrown.info

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic acid and Alcohol |

| 2975-2845 | C-H stretch | Alkyl (CH, CH₂) |

| 1725-1700 (strong) | C=O stretch | Carboxylic acid |

| 1300-1000 | C-O stretch | Ether, Alcohol, Carboxylic acid |

| 1200-1020 | C-N stretch | Tertiary amine (Morpholine) |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities and for resolving enantiomers. These techniques are fundamental for assessing the purity and stereochemical integrity of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a sample and quantifying its components. pensoft.netresearchgate.net For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is protonated for better retention and peak shape. hplc.eusielc.com Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry. This method can effectively separate the main compound from synthesis-related impurities or degradation products. pensoft.net

Table 4: Example HPLC Method Parameters for Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile and 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV (if applicable), ELSD, or MS |

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. sigmaaldrich.com

This separation is achieved using a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers, leading to different retention times. For 2-hydroxycarboxylic acids, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. nih.govmdpi.com The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol). The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. researchgate.net

Table 5: Potential Chiral Stationary Phases (CSPs) for Enantiomeric Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polymer. |

| Pirkle-type (π-acidic) | N-(3,5-dinitrobenzoyl)leucine | Hexane/Isopropanol/Acetonitrile | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the CSP. nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Polar Ionic or Reversed-Phase | Inclusion complexation, hydrogen bonding, and ionic interactions. researchgate.netsigmaaldrich.com |

Advanced Characterization Beyond Basic Identification

Beyond fundamental identification techniques, a comprehensive understanding of "this compound" necessitates the application of advanced analytical methodologies. These sophisticated techniques provide detailed insights into the compound's three-dimensional structure, precise molecular mass, and the intricate environment of its constituent atoms. Such in-depth characterization is crucial for confirming its synthesis, understanding its physicochemical properties, and elucidating its behavior in various chemical and biological systems.

Advanced spectroscopic and crystallographic methods offer a multi-faceted view of the molecule. Techniques such as single-crystal X-ray diffraction can determine the exact spatial arrangement of atoms, while advanced nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity and electronic environment of atoms within the molecule. High-resolution mass spectrometry provides an unambiguous determination of the elemental composition.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are pivotal in providing a detailed picture of the molecular structure of "this compound" in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic ¹H and ¹³C NMR are used for initial identification, advanced NMR techniques provide deeper structural insights. For a related compound, 2-methyl-3-morpholin-4-ylpropanoic acid, ¹³C NMR data is available and provides a reference for the types of signals expected. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals for "this compound" and confirming the connectivity between the propanoic acid backbone and the morpholine ring.

Infrared (IR) Spectroscopy: The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. For propanoic acid, characteristic broad absorptions for the hydroxyl O-H stretching vibrations are observed between 3300 and 2500 cm⁻¹, which is a hallmark of carboxylic acids due to hydrogen bonding. docbrown.info Additionally, a strong C=O stretching vibration for the carbonyl group is expected around 1725 to 1700 cm⁻¹. docbrown.info For "this compound," the presence of the morpholine ring would introduce additional C-N and C-O-C stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of the compound. For instance, the predicted monoisotopic mass of a similar compound, 2-amino-3-(morpholin-4-yl)propanoic acid, is 174.10045 Da. uni.lu HRMS would provide a similarly precise mass for "this compound," allowing for unambiguous formula confirmation. Further fragmentation analysis (MS/MS) can be employed to elucidate the structural components of the molecule by observing the masses of its fragments upon collision-induced dissociation.

Crystallographic and Computational Analysis

To determine the precise three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard.

Single-Crystal X-ray Diffraction: This technique can provide the absolute configuration of chiral centers and detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. In a study of a related morpholine-containing compound, 4-[(morpholin-4-yl)carbothioyl]benzoic acid, single-crystal X-ray diffraction revealed that the morpholine ring adopts a chair conformation. researchgate.net The analysis also detailed how the molecules form dimers through strong hydrogen bonds between the carboxylic acid groups. researchgate.net A similar analysis for "this compound" would be expected to reveal the conformation of the morpholine ring and the packing of the molecules in the crystal lattice, governed by hydrogen bonds involving the hydroxyl and carboxylic acid groups.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to complement experimental data. These theoretical models can predict molecular geometries, spectroscopic properties, and electronic structures. For organotin(IV) complexes of a related azo-imine carboxylate Schiff base, DFT calculations were used alongside Hirshfeld surface analysis to investigate noncovalent interactions that determine the molecular packing in the crystal structure. mdpi.com Similar computational studies on "this compound" could provide insights into its conformational preferences and reactive sites.

The table below summarizes the advanced analytical techniques and the type of information they provide for the characterization of "this compound," with illustrative examples from related compounds.

| Analytical Technique | Information Provided | Example from Related Compounds |

| Advanced NMR (e.g., 2D COSY, HSQC) | - Atom connectivity- Spatial relationships between atoms | Provides definitive assignment of proton and carbon signals. |

| High-Resolution Mass Spectrometry (HRMS) | - Precise molecular weight- Elemental formula | Predicted monoisotopic mass of 2-amino-3-(morpholin-4-yl)propanoic acid is 174.10045 Da. uni.lu |

| Infrared (IR) Spectroscopy | - Presence of functional groups- Molecular fingerprint | Propanoic acid shows a broad O-H stretch (3300-2500 cm⁻¹) and a C=O stretch (1725-1700 cm⁻¹). docbrown.info |

| Single-Crystal X-ray Diffraction | - 3D molecular structure- Bond lengths and angles- Intermolecular interactions | The morpholine ring in 4-[(morpholin-4-yl)carbothioyl]benzoic acid adopts a chair conformation. researchgate.net |

| Computational Chemistry (e.g., DFT) | - Predicted molecular geometry- Electronic properties- Spectroscopic data simulation | Used to analyze noncovalent interactions in organotin(IV) complexes. mdpi.com |

Future Research Directions and Potential Applications

Emerging Applications in Materials Science or other fieldsacs.org

Direct applications of 2-Hydroxy-3-(morpholin-4-yl)propanoic acid in materials science have not been specifically documented in existing research. However, its structural components suggest potential avenues for exploration. The 3-hydroxypropanoic acid (3-HP) backbone is considered a significant platform chemical for creating high-performance polymers. rsc.orgresearchgate.net Polymers derived from hydroxypropanoic acid derivatives, such as polyesters, are often biocompatible and biodegradable. ontosight.ai This makes them suitable for medical applications like drug delivery systems, tissue engineering scaffolds, and absorbable sutures. ontosight.ai

The presence of the morpholine (B109124) moiety could introduce unique properties to such polymers. Morpholine is known to improve physicochemical properties like solubility. nih.govacs.orgnih.gov Future research could therefore investigate the synthesis of polyesters or other polymers incorporating this compound to create novel biodegradable materials with enhanced properties for medical or packaging applications. ontosight.ai

Integration into Novel Bioactive Systems and Functional Materials

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently included in drug candidates to improve potency, selectivity, and pharmacokinetic profiles. nih.govsci-hub.se It is a versatile scaffold found in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties. ijprems.comnih.gove3s-conferences.org The morpholine group can enhance molecular interactions with biological targets, such as enzymes and receptors, and improve metabolic stability. sci-hub.senih.gov

Similarly, derivatives of 2-hydroxypropanoic acid have been synthesized and evaluated for their antimicrobial potential. nih.gov Therefore, this compound represents a logical candidate for integration into novel bioactive systems. Future research could focus on using this compound as a scaffold to develop new therapeutic agents. For instance, studies on related 3-aminopropanoic acid derivatives have shown that incorporating different chemical groups can yield compounds with significant antimicrobial and anticancer activity. mdpi.commdpi.comnih.gov Exploring derivatives of this compound could lead to the discovery of new drug candidates with favorable biological and pharmacokinetic properties.

Advanced Computational Modeling and AI-Driven Discovery for Compound Design

Advanced computational tools are revolutionizing drug discovery. Artificial intelligence (AI) and machine learning (ML) algorithms can analyze vast chemical spaces to predict the biological activities, pharmacokinetic properties, and toxicity of new molecules, significantly speeding up the identification of promising drug candidates. mdpi.com For instance, AI models can now predict gene expression changes from tissue morphology, aiding in the discovery of toxicity biomarkers. nih.gov

Predict Biological Activity: Screen virtual libraries of derivatives of this compound against various biological targets (e.g., kinases, receptors) to identify potential new drugs. nih.gov

Optimize Pharmacokinetics: Use machine learning models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new designs, guiding the synthesis of compounds with better drug-like characteristics. researchgate.net

Generate Novel Structures: Employ deep learning methods to generate entirely new molecular structures based on the this compound scaffold that are optimized for a desired therapeutic profile. mdpi.com

A summary of potential computational approaches is presented in the table below.

| Computational Approach | Application for this compound | Potential Outcome |

| Molecular Docking | Simulate the binding of derivatives to the active sites of therapeutic targets like iNOS and COX-2. nih.govrsc.org | Identification of potent anti-inflammatory or anticancer agents. |

| QSAR Modeling | Develop quantitative structure-activity relationship models to correlate chemical structures of derivatives with their antimicrobial activity. nih.gov | Predictive models to guide the design of more effective antibiotics. |

| AI-Powered Prediction | Utilize AI to predict morphomolecular signatures and potential toxicity of novel derivatives. nih.gov | Early identification of safer, more effective drug candidates. |

Challenges and Opportunities in Synthesis and Biological Evaluation of this compound

Synthesis: The synthesis of this compound and its derivatives presents both challenges and opportunities. The key challenge lies in achieving stereocontrol, as the hydroxyl group at the second carbon creates a chiral center. Developing stereoselective synthetic routes is crucial, as different stereoisomers can have vastly different biological activities. A common synthetic route involves the Michael addition of morpholine to an α-bromoacrylic acid ester, followed by hydrolysis. researchgate.net Opportunities exist in developing more efficient, one-pot, and environmentally friendly ("green") synthetic methods. rsc.org

Biological Evaluation: A significant opportunity lies in the comprehensive biological evaluation of this compound and its derivatives. Given the known bioactivity of both morpholine and propanoic acid scaffolds, a systematic screening against a wide array of biological targets is warranted. ijprems.comnih.gov This could include assays for:

Antimicrobial activity against multidrug-resistant pathogens. nih.gov

Anticancer activity against various cancer cell lines. mdpi.comresearchgate.net

Anti-inflammatory activity via inhibition of targets like COX-2. nih.gov

Activity against central nervous system targets, leveraging the favorable properties of the morpholine ring. acs.org

The lack of extensive data highlights a clear opportunity for foundational research to synthesize and characterize this compound and its analogues, followed by systematic biological screening to uncover their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.